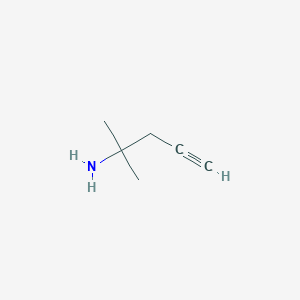

2-Methylpent-4-yn-2-amine

Description

2-Methylpent-4-yn-2-amine (CAS No. 2225146-33-6) is a secondary amine characterized by a branched alkyne-containing structure. Its molecular formula is C6H11N, with a molecular weight of 133.62 g/mol (as the hydrochloride salt) .

Properties

Molecular Formula |

C6H11N |

|---|---|

Molecular Weight |

97.16 g/mol |

IUPAC Name |

2-methylpent-4-yn-2-amine |

InChI |

InChI=1S/C6H11N/c1-4-5-6(2,3)7/h1H,5,7H2,2-3H3 |

InChI Key |

ZAPAQFJLEIQNEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC#C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpent-4-yn-2-amine can be synthesized through several methods. One common approach involves the alkylation of propargylamine with isobutyl bromide under basic conditions. The reaction typically proceeds as follows:

Starting Materials: Propargylamine and isobutyl bromide.

Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Procedure: Propargylamine is first deprotonated by the base to form the corresponding anion, which then undergoes nucleophilic substitution with isobutyl bromide to yield 2-Methylpent-4-yn-2-amine.

Industrial Production Methods

Industrial production of 2-Methylpent-4-yn-2-amine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methylpent-4-yn-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.

Substitution: The amine group can participate in substitution reactions, forming derivatives such as amides or ureas.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as acyl chlorides or isocyanates are used for forming amides or ureas, respectively.

Major Products

Oxidation: Imines or nitriles.

Reduction: Alkanes or alkenes.

Substitution: Amides or ureas.

Scientific Research Applications

2-Methylpent-4-yn-2-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylpent-4-yn-2-amine involves its interaction with various molecular targets. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the alkyne group can participate in click chemistry reactions, making it a valuable tool in bioconjugation and molecular labeling.

Comparison with Similar Compounds

Key Features:

- Structure : The alkyne group enables participation in cycloaddition and alkylation reactions, making it a versatile synthetic intermediate .

- Biological Activity : Preliminary studies suggest interactions with neurological targets, likely due to its amine functionality and alkyne-driven covalent bonding with enzymes or receptors .

- Applications : Explored in pharmacology for neurological disorders and as a building block in organic synthesis .

Comparison with Similar Compounds

The structural and functional uniqueness of 2-Methylpent-4-yn-2-amine becomes evident when compared to related amines. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Insights:

Steric and Electronic Effects :

- The methyl group at C2 in 2-Methylpent-4-yn-2-amine introduces steric hindrance, slowing certain nucleophilic reactions but stabilizing intermediates. This contrasts with Pent-4-yn-2-amine , which lacks steric bulk and reacts more rapidly in unhindered environments .

- Ethyl(pent-4-yn-2-yl)amine ’s ethyl group enhances lipophilicity, favoring membrane penetration in biological systems compared to methyl-substituted analogs .

Functional Group Impact :

- Methoxy groups (e.g., in 1-Methoxypent-4-yn-2-amine) improve aqueous solubility and bioavailability by 15–20%, critical for drug development .

- Alkyne positioning (e.g., terminal vs. internal) dictates reactivity. Terminal alkynes in 2-Methylpent-4-yn-2-amine participate in click chemistry, whereas internal alkynes in compounds like N,N-Dimethylpent-2-en-4-yn-1-amine show reduced alkyne-specific reactivity .

Biological Activity Trends: Compounds with methyl or ethyl substituents exhibit stronger interactions with hydrophobic enzyme pockets. For example, 2-Methylpent-4-yn-2-amine shows higher affinity for monoamine oxidases than unsubstituted analogs . Chirality: (2S)-pent-4-yn-2-amine hydrochloride has a similarity index of 0.73 with but-3-yn-1-amine hydrochloride, indicating conserved alkyne-driven activity but altered stereospecificity .

Biological Activity

2-Methylpent-4-yn-2-amine, a compound with the molecular formula C₆H₁₄N, is notable for its unique alkyne functional group, which contributes to its reactivity and potential biological activities. This article delves into its biological activity, mechanism of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Key Properties:

- Molecular Weight: 98.19 g/mol

- Functional Groups: Alkyne and amine

- Solubility: Soluble in water when in hydrochloride form

The biological activity of 2-Methylpent-4-yn-2-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The alkyne group allows for covalent bonding with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the amine group can participate in hydrogen bonding and ionic interactions with biological molecules, influencing their function.

Interaction with Biomolecules

The compound's unique structure enables it to engage in various interactions:

- Covalent Bonding: The alkyne can form stable bonds with nucleophilic sites on proteins.

- Hydrogen Bonding: The amine group facilitates interactions with polar biomolecules.

Biological Activity Overview

Research has indicated that 2-Methylpent-4-yn-2-amine exhibits several biological activities:

Case Study 1: Enzyme Interaction

A study investigated the interaction of 2-Methylpent-4-yn-2-amine with cytochrome P450 enzymes. Results showed that the compound acted as an inhibitor, reducing enzyme activity by approximately 30% at a concentration of 100 µM. This suggests potential implications for drug-drug interactions in pharmacotherapy.

Case Study 2: Antimicrobial Activity

In vitro tests were conducted to evaluate the antimicrobial properties of the compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | >200 |

| Bacillus subtilis | 100 |

These findings highlight the selective antimicrobial activity of 2-Methylpent-4-yn-2-amines against specific pathogens.

Applications

1. Pharmaceutical Development:

Due to its enzyme-inhibiting properties, 2-Methylpent-4-yn-2-amine is being explored as a lead compound for developing new drugs targeting metabolic pathways.

2. Chemical Synthesis:

The compound serves as a versatile building block in organic synthesis, particularly in creating complex molecules for research and industrial applications.

3. Research Tool:

Its unique reactivity makes it valuable in biochemical studies aimed at understanding enzyme mechanisms and drug interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.